4-Chloro-3-piperidin-1-yl-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-3-piperidin-1-yl-benzoic acid involves various chemical reactions, primarily condensation and substitution reactions. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides . These methods demonstrate the versatility of piperidine derivatives in synthesizing various biologically active compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by spectroscopic techniques and X-ray crystallography. For example, the crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that it crystallizes in the monoclinic space group with specific cell parameters, and the piperidine ring adopts a chair conformation . The conformational analysis of other related compounds, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, is studied using NMR techniques, which indicate that the solid and solution conformations are similar .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their antimicrobial activity. The structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity . Additionally, the synthesis of novel compounds like N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves multiple steps, including elimination, reduction, and bromination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various analytical techniques. The thermal stability and phase transitions of the compounds are investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The crystal structure analysis provides insights into the molecular geometry, which can be nonplanar with specific dihedral angles between rings, as seen in the structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime . Furthermore, the novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one is studied for its molecular geometry, hyperpolarizability, and molecular electrostatic potential using density functional theory (DFT) .
Scientific Research Applications
Synthesis of Hybrid Compounds
4-Chloro-3-piperidin-1-yl-benzoic acid derivatives are utilized in the synthesis of hybrid compounds, integrating pharmacophoric fragments to create novel systems. One study demonstrated the synthesis of such hybrids through reactions involving nitrogenous bases like piperidine, resulting in compounds with potential pharmacological significance (Ivanova et al., 2019).
Enzymatic Metabolism in Drug Development
Research on novel antidepressants has identified the metabolic pathways of compounds structurally related to 4-chloro-3-piperidin-1-yl-benzoic acid. These studies explore the enzymatic oxidation processes leading to various metabolites, which is crucial for understanding drug metabolism and designing safer and more effective therapeutic agents (Hvenegaard et al., 2012).
Serotonin Receptor Agonism for Gastrointestinal Motility
Derivatives of 4-chloro-3-piperidin-1-yl-benzoic acid have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, showing promise for improving gastrointestinal motility. This research contributes to the development of new prokinetic drugs with potential applications in gastrointestinal disorders (Sonda et al., 2003).
Corrosion Inhibition
Piperidine derivatives, including those related to 4-chloro-3-piperidin-1-yl-benzoic acid, have been investigated for their potential as green corrosion inhibitors on iron surfaces. Theoretical studies using DFT and Monte Carlo dynamics provide insight into their interaction with iron, highlighting their utility in corrosion protection applications (Belghiti et al., 2018).
Antimicrobial Activity
Compounds synthesized from 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, structurally related to 4-chloro-3-piperidin-1-yl-benzoic acid, have demonstrated significant antimicrobial activities. These compounds offer potential for developing new antimicrobial agents, particularly for agricultural applications in protecting tomato plants from bacterial and fungal pathogens (Vinaya et al., 2009).
properties
IUPAC Name |
4-chloro-3-piperidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXXFCRDASAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283637 | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-piperidin-1-yl-benzoic acid | |
CAS RN |
886501-28-6 | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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